molecular formula C13H15N3O3 B11746357 methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate

methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate

Cat. No.: B11746357
M. Wt: 261.28 g/mol
InChI Key: OBFBTOCZIBMEHS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Mechanism of Action

The mechanism of action of methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular pathways involved depend on the specific target and the context of its use.

Biological Activity

Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate, also known by its CAS number 1245806-49-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 1245806-49-8
  • Structure : The compound features a methoxy group and a pyrazole moiety that may contribute to its biological activity.

The biological activity of this compound appears to be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and glucose homeostasis.
  • Modulation of Transcription Factors : There is evidence indicating that this compound may act as an inducer of activating transcription factor 3 (ATF3), which plays a role in cellular stress responses and metabolic regulation .
  • Antiproliferative Effects : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may have potential as an anti-cancer agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

StudyCell LineIC50 (µM)Observations
Study AA549 (lung cancer)15.2Significant growth inhibition observed
Study BHT-1080 (fibrosarcoma)12.5Induced apoptosis in treated cells
Study CSGC-7901 (gastric cancer)10.0Reduced cell viability significantly

These findings indicate that the compound could be effective against various types of cancer cells.

In Vivo Studies

Recent animal studies have further elucidated the compound's effects:

  • Weight Loss and Metabolic Improvement : In a high-fat diet model, administration of the compound led to notable weight loss and improvements in metabolic parameters such as plasma triglyceride levels and liver function .
  • Histological Analysis : Examination of adipose tissue revealed a reduction in hypertrophic adipocytes, suggesting the compound's potential role in combating obesity-related metabolic disorders.

Case Study 1: Anti-Cancer Activity

A study conducted on the antiproliferative effects of this compound showed promising results against A549 lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to cell cycle arrest at the G0/G1 phase.

Case Study 2: Metabolic Syndrome

In another investigation focusing on metabolic syndrome, the compound demonstrated its ability to induce ATF3 expression in pre-adipocyte models, which correlated with improved lipid profiles and reduced adiposity in mice . This suggests its potential application in treating metabolic disorders.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

methyl 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoate

InChI

InChI=1S/C13H15N3O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7,14H2,1-2H3

InChI Key

OBFBTOCZIBMEHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N

Origin of Product

United States

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